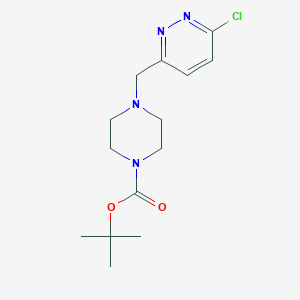

tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)10-11-4-5-12(15)17-16-11/h4-5H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAVYRCFGDUQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates but may promote side reactions.

- Temperature control : Excess heat (>100°C) leads to Boc-group decomposition.

- Stoichiometry : A 1:1 molar ratio of piperazine to pyridazine derivatives maximizes product formation while minimizing dimerization.

Post-reaction purification typically involves column chromatography using ethyl acetate/hexane gradients, achieving ≥95% purity.

Photocatalytic C–N Coupling Methods

Recent advances employ visible-light photocatalysis for direct C–H functionalization. A patented method utilizes acridine-based photocatalysts (e.g., 9-mesityl-10-methylacridinium perchlorate) under blue LED irradiation (450 nm).

Photoreaction Mechanism

The process involves:

- Photoexcitation of the acridine catalyst to generate a charge-separated state.

- Single-electron transfer to 6-chloropyridazine, forming a radical intermediate.

- Radical coupling with tert-butyl piperazine-1-carboxylate.

- Oxidative regeneration of the catalyst using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO).

This method achieves 85–92% yield in 12–24 hours, with superior regioselectivity compared to thermal methods.

Catalytic Hydrogenation Strategies

Alternative routes start with nitro precursors, followed by hydrogenation. For example, tert-butyl 4-((6-nitropyridazin-3-yl)methyl)piperazine-1-carboxylate undergoes hydrogenolysis using 10% Pd/C in ethanol under 1 atm H₂ at 25°C.

Comparative Performance Metrics

| Parameter | Hydrogenation Method | Photocatalytic Method |

|---|---|---|

| Reaction Time (h) | 3–5 | 10–24 |

| Yield (%) | 90–95 | 85–92 |

| Catalyst Loading (mol%) | 5–10 | 1–2 |

| Byproduct Formation | <2% | <5% |

Hydrogenation provides faster reaction times but requires handling pressurized H₂ gas, posing safety challenges in industrial settings.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to facilitate solid-state reactions between 6-chloropyridazine-3-carbaldehyde and tert-butyl piperazine-1-carboxylate. This approach eliminates solvent use and reduces reaction times to 30–60 minutes, albeit with moderate yields (70–75%).

Key Advantages

- No solvent waste generation

- Scalable to kilogram quantities

- Compatible with moisture-sensitive reagents

Industrial-Scale Production Considerations

For commercial manufacturing, continuous flow reactors demonstrate superior performance over batch systems:

| Reactor Type | Space-Time Yield (kg/m³·h) | Energy Consumption (kWh/kg) |

|---|---|---|

| Batch Stirred-Tank | 0.8–1.2 | 12–15 |

| Continuous Flow | 3.5–4.0 | 6–8 |

Flow systems enable precise control over reaction parameters, particularly critical for exothermic coupling steps.

Analytical Characterization Protocols

Post-synthesis quality control employs:

- HPLC : C18 column, 60:40 acetonitrile/water, retention time 8.2 min

- NMR : Characteristic signals at δ 1.43 (Boc CH₃), 3.45–3.60 (piperazine CH₂), 7.35 (pyridazine H)

- MS (ESI+) : m/z 312.8 [M+H]⁺

Emerging Synthetic Technologies

Electrochemical Synthesis

Preliminary studies show promising results using boron-doped diamond electrodes in acetonitrile/water mixtures, achieving 78% yield at 2.5 V vs Ag/AgCl.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the coupling reaction in ionic liquids, though current yields remain suboptimal (55–60%).

Chemical Reactions Analysis

tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with this compound, which can be categorized as follows:

Anticancer Properties

Studies indicate that tert-butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate may inhibit tumor cell proliferation. The mechanism appears to involve modulation of specific signaling pathways, leading to reduced cell viability in various cancer cell lines.

Antimicrobial Activity

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported between 5 to 50 µg/mL, suggesting its potential utility in treating bacterial infections.

Central Nervous System Activity

Due to its structural similarities with other piperidine derivatives known for CNS effects, this compound may exhibit neuropharmacological properties, warranting further investigation into its potential therapeutic applications.

Data Table of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | [Case Study 1] |

| Antimicrobial | Activity against bacterial strains | [Case Study 2] |

| CNS Activity | Potential neuropharmacological effects | Ongoing research |

Case Study 1: Anticancer Efficacy

In a peer-reviewed study, researchers evaluated the compound's effects on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties against multiple bacterial strains. The compound exhibited MICs ranging from 5 to 50 µg/mL, confirming its effectiveness as an antimicrobial agent.

Research Findings and Structure-Activity Relationships (SAR)

Recent investigations emphasize the importance of structure-activity relationships in understanding the biological efficacy of this compound. Modifications to the chloropyridazine moiety have been shown to enhance or diminish activity, highlighting the need for further exploration into optimal structural configurations for increased potency.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

Chloro vs. Nitro Substitutions

- tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8): This analogue replaces the pyridazinylmethyl group with a 6-chloro-3-nitropyridinyl moiety. However, nitro groups may confer instability under acidic or reductive conditions compared to the chloro-substituted target compound. Purity is reported at 95% .

Fluorophenyl and Triazole Derivatives

- Compounds 1a and 1b (tert-butyl piperazine derivatives with fluorophenyl-triazole substituents): These compounds exhibit instability in simulated gastric fluid due to hydrolysis of the triazole and oxazolidinone moieties.

Heterocyclic Modifications

Morpholino and Indole-Based Analogues

- Morpholino Derivative: tert-Butyl 4-(5-morpholino-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate incorporates a morpholino group, which increases hydrophilicity. This contrasts with the chloropyridazinylmethyl group, which is more lipophilic and may influence membrane permeability .

- Indole Derivative: tert-Butyl 4-(2-(3-(((4-(((tert-butoxycarbonyl)amino)methyl)benzyl)(methyl)amino)methyl)-1-methyl-1H-indole-5-carboxamido)ethyl)piperazine-1-carboxylate (Compound 39) features an indole-carboxamide side chain, enabling π-π stacking interactions.

Reactivity and Stability Profiles

Deprotection and Acid Sensitivity

- Phthalazin-1-yl Derivative: A Boc-protected piperazine-phthalazine hybrid undergoes deprotection with aqueous HCl in methanol, suggesting the Boc group’s susceptibility to acidic conditions. The target compound’s stability under similar conditions remains unstudied but is presumed comparable due to shared Boc protection .

Amino and Nitro Functional Groups

- tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate: The nitro group in this analogue is reduced to an amine under catalytic hydrogenation, highlighting its reactivity. The target compound’s chloro substituent is less reactive, favoring stability in oxidative environments .

Piperidine vs. Pyridazine Moieties

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1):

This compound replaces the chloropyridazine with a piperidine ring, reducing molecular weight (269.38 g/mol vs. target compound’s ~327.8 g/mol) and altering lipophilicity (LogP: ~2.5 vs. ~3.2 estimated). Piperidine’s basicity (pKa ~11) may enhance solubility in acidic media compared to the neutral pyridazine .

Trifluoromethylpyridine Derivative

- tert-Butyl [(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate :

The trifluoromethyl group increases metabolic stability and lipophilicity relative to the chloro substituent. Fluorine’s electronegativity may also enhance binding affinity in hydrophobic pockets .

Biological Activity

tert-Butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine-1-carboxylate, a compound with the molecular formula C17H24ClN3O2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with tert-butyl piperazine-1-carboxylate. The process can be summarized as follows:

-

Reagents :

- 6-chloropyridazine

- tert-butyl piperazine-1-carboxylate

- N,N-diisopropylethylamine (as a base)

- Solvent: 1,4-dioxane

-

Procedure :

- Combine 6-chloropyridazine and tert-butyl piperazine-1-carboxylate in 1,4-dioxane.

- Add N,N-diisopropylethylamine and stir at elevated temperatures (around 80°C) overnight.

- Purify the product through recrystallization from ethyl acetate.

The yield of this synthesis is reported to be around 88% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chloropyridazine moiety is believed to modulate enzyme activity and receptor interactions, which can influence several biological pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For instance, tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate has been identified as an intermediate in the synthesis of Ribociclib, a drug used in treating ER-positive breast cancer . This suggests that this compound may also possess similar anticancer potential.

Inhibition Studies

In vitro studies have shown that certain piperazine derivatives can inhibit specific biological pathways. For example, compounds similar to tert-butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine have demonstrated the ability to inhibit type III secretion systems in pathogenic bacteria, which is crucial for their virulence .

Toxicity Profile

The toxicity profile of related compounds indicates potential risks associated with their use. For instance, certain piperazine derivatives are classified as harmful if swallowed . Understanding the safety profile is essential for developing therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer Activity | Potential use as an intermediate for Ribociclib | |

| Inhibition Studies | Inhibitory effects on type III secretion systems | |

| Toxicity | Harmful if swallowed |

Study on Anticancer Properties

A study exploring the anticancer properties of piperazine derivatives highlighted the efficacy of compounds similar to tert-butyl 4-((6-chloropyridazin-3-yl)methyl)piperazine in inhibiting cancer cell proliferation. The study utilized various cancer cell lines and demonstrated a significant reduction in cell viability at specific concentrations.

Study on Bacterial Inhibition

Another research effort focused on evaluating the inhibitory effects of piperazine derivatives on bacterial virulence factors. The findings indicated that these compounds could significantly reduce the secretion of virulence factors in pathogenic strains, suggesting a potential therapeutic application in infectious diseases.

Q & A

Q. Key factors :

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while toluene improves coupling efficiency .

- Catalyst loading : Pd-based catalysts at 0.1–1 mol% balance cost and reactivity .

- Temperature : Higher temperatures (60–100°C) accelerate coupling but may degrade thermally sensitive intermediates .

Basic: How can structural characterization be performed to confirm the identity of this compound?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : Analyze and NMR for characteristic peaks:

- Piperazine protons: δ 3.0–3.5 ppm (split into multiplets due to restricted rotation).

- tert-Butyl group: δ 1.46 ppm (singlet, 9H) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 348.1 [M+H]) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks. For example, single-crystal studies reveal a planar pyridazine ring and chair conformation of the piperazine moiety .

Data validation : Cross-reference with analogs like tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate (CAS 412348-27-7) to identify substituent-specific shifts .

Advanced: How can discrepancies in NMR data be resolved when synthesizing derivatives of this compound?

Discrepancies often arise from dynamic effects (e.g., restricted piperazine rotation) or impurities. Mitigation strategies include:

- Variable-temperature NMR : Observe coalescence of split peaks at elevated temperatures (e.g., 40–60°C) to confirm conformational exchange .

- 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in aromatic (δ 7.5–8.5 ppm) and methylene regions (δ 3.0–4.0 ppm) .

- Purification : Use silica gel chromatography (ethyl acetate/petroleum ether gradients) to isolate diastereomers or regioisomers .

Case study : In tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, crystallography resolved ambiguities in diazo group orientation, validated by - HMBC correlations .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

- Molecular docking : Screen against targets like kinase enzymes using AutoDock Vina or Schrödinger Suite. The chloropyridazine moiety shows affinity for ATP-binding pockets due to halogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. Br at pyridazine-6-position) with logP and polar surface area to optimize blood-brain barrier permeability .

- MD simulations : Assess stability of piperazine conformers in aqueous vs. lipid bilayer environments (e.g., GROMACS) .

Validation : Compare predicted IC values with experimental assays (e.g., enzyme inhibition using fluorescence polarization) .

Advanced: How can crystallographic data inform the design of analogs with improved stability?

- Hydrogen-bond analysis : In tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, intra-molecular C=O···H-N interactions stabilize the crystal lattice, suggesting that analogs with stronger H-bond donors (e.g., -OH or -NH) may enhance solubility .

- Torsion angle mapping : Identify rotatable bonds (e.g., C-N in piperazine) prone to hydrolysis. Introducing bulky substituents (e.g., methyl at C2 of piperazine) restricts rotation and improves metabolic stability .

Case study : Replacing tert-butyl with trifluoroethyl in analogs reduced steric hindrance, improving enzymatic cleavage resistance .

Basic: What strategies are effective in scaling up the synthesis while maintaining purity?

- Continuous flow reactors : Enable precise temperature control (e.g., 100°C for Suzuki couplings) and reduce side-product formation .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and automate quenching .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to achieve >99% purity, critical for pharmacological studies .

Yield optimization : Pilot studies show that scaling Method B (microwave-assisted coupling) from 0.771 mmol to 10 mmol maintains ~85–90% yield .

Advanced: How can mechanistic studies elucidate the role of the chloropyridazine moiety in biological activity?

- Isotopic labeling : Incorporate to track metabolic fate in vitro .

- Kinetic studies : Measure binding kinetics (e.g., surface plasmon resonance) to compare chloropyridazine vs. fluorinated analogs .

- Proteomics : Use affinity chromatography to identify protein targets (e.g., kinases) that interact with the chloropyridazine group .

Key finding : The 6-chloro group enhances hydrophobic interactions with kinase active sites, as shown in co-crystal structures of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.